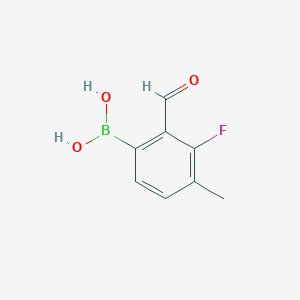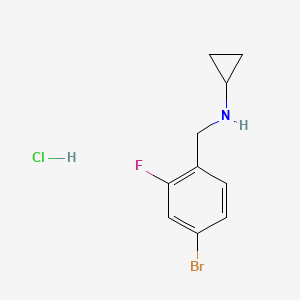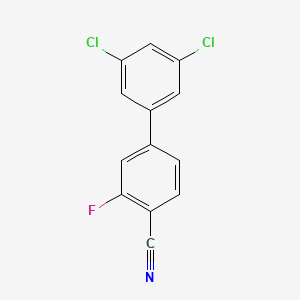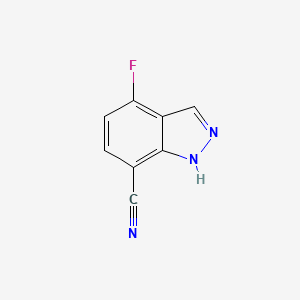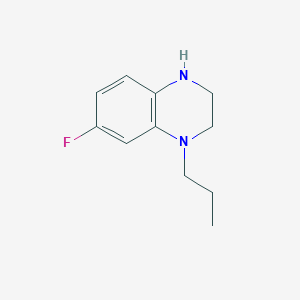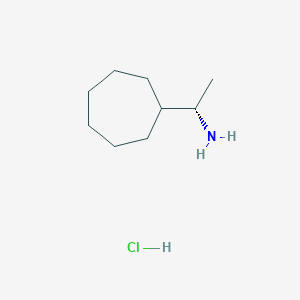
(1S)-1-cycloheptylethan-1-amine hydrochloride
Übersicht
Beschreibung
“(1S)-1-cycloheptylethan-1-amine hydrochloride” is likely a compound that contains a cycloheptane ring, an ethyl group, and an amine group. The “1S” denotes the stereochemistry of the compound, indicating that it is a chiral molecule. The hydrochloride indicates that it is a salt of hydrochloric acid, which is common for amine compounds to increase their solubility in water .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the cycloheptane ring, followed by the addition of the ethyl group and the amine group. This could potentially be achieved through a series of reactions including cyclization, alkylation, and amination .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the seven-membered cycloheptane ring, with an ethyl group and an amine group attached. The “1S” configuration indicates that the compound is chiral, meaning it cannot be superimposed on its mirror image .Chemical Reactions Analysis
As an amine, this compound would be expected to participate in typical amine reactions. These could include reactions with acids to form salts, reactions with carbonyl compounds to form imines or enamines, and nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. As an amine, it would be expected to have basic properties. The cycloheptane ring could contribute to hydrophobicity, while the amine could contribute to hydrophilicity .Wissenschaftliche Forschungsanwendungen
Environmental Remediation
Amine-containing sorbents, similar to (1S)-1-cycloheptylethan-1-amine hydrochloride, have been identified as potential solutions for the removal of persistent and mobile fluoro-organic chemicals, such as perfluoroalkyl and polyfluoroalkyl substances (PFAS), from water supplies. The removal efficiency of PFAS by these aminated sorbents relies on electrostatic interactions, hydrophobic interactions, and sorbent morphology. This suggests that designing next-generation sorbents should consider these factors for enhanced PFAS control in municipal water and wastewater treatment (Ateia et al., 2019).
Material Science and Polymer Chemistry
In the field of material science, amine-functionalized compounds are crucial for developing innovative materials. For example, PEGylated poly(amidoamine) dendrimers, which share functional similarities with this compound, have been highlighted for their efficacy in enhancing the solubility of hydrophobic drugs, reducing systemic cytotoxicity, and facilitating DNA transfection, siRNA delivery, and tumor targeting. This demonstrates the importance of functional group modification in improving biocompatibility and efficacy of dendrimers in drug delivery systems (Luong et al., 2016).
Biochemistry and Biomedical Applications
Amine-functionalized surfaces, generated through plasma methods, have shown significant promise for biomolecule immobilization and cell colonization. These surfaces, which can be fabricated to contain reactive chemical groups such as amines, provide a bio-specific response that is crucial for medical implants, tissue engineering, and other biomedical applications. The ability of these surfaces to support cell colonization emphasizes the role of surface chemistry in biomedical engineering (Siow et al., 2006).
Carbon Capture and Storage
Amine-functionalized metal–organic frameworks (MOFs) represent a significant advancement in carbon capture technology. Due to the strong interaction between CO2 and basic amino functionalities, these MOFs have shown extremely high CO2 sorption capacity at low pressures, underscoring the potential of amino-functionalized compounds in addressing environmental challenges related to greenhouse gas emissions (Lin et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
(1S)-1-cycloheptylethan-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can significantly influence the metabolic pathways and the overall biochemical environment .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter gene expression profiles, leading to changes in the production of specific proteins and enzymes that are vital for cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular events that result in the activation or inhibition of certain enzymes . This binding can lead to changes in the phosphorylation status of proteins, thereby altering their activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, this compound may degrade over time, leading to a decrease in its efficacy . Additionally, long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects. For instance, studies have shown that low doses of this compound can improve certain physiological functions, whereas high doses can lead to toxicity and adverse reactions such as liver damage and oxidative stress .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect the metabolic flux and levels of metabolites in the body. For example, the metabolism of this compound can lead to the formation of active or inactive metabolites, which can influence its overall pharmacological effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions can affect its localization and accumulation in specific tissues. For instance, this compound may be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments .
Subcellular Localization
The subcellular localization of this compound can significantly influence its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can affect mitochondrial function and energy production .
Eigenschaften
IUPAC Name |
(1S)-1-cycloheptylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-8(10)9-6-4-2-3-5-7-9;/h8-9H,2-7,10H2,1H3;1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTQXHLLVKOQFI-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCCCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
177859-53-9 | |
| Record name | (1S)-1-cycloheptylethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



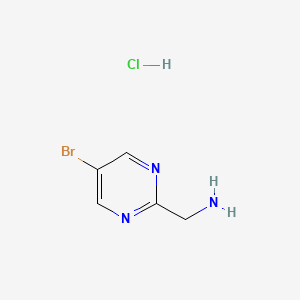
![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1447482.png)
![[1-(Pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol](/img/structure/B1447483.png)
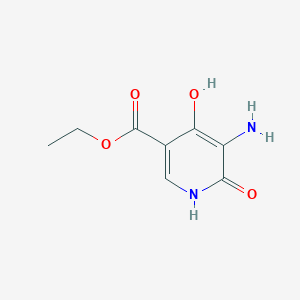
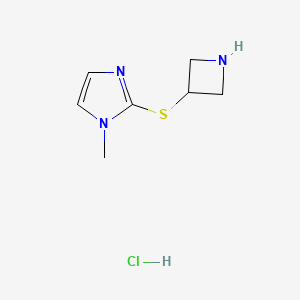
![4-[(Ethanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1447488.png)
![3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride](/img/structure/B1447491.png)

